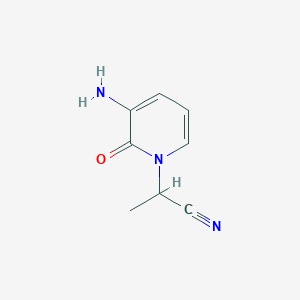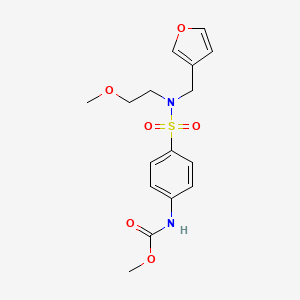
methyl (4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)phenyl)carbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (4-(N-(furan-3-ylmethyl)-N-(2-methoxyethyl)sulfamoyl)phenyl)carbamate is a useful research compound. Its molecular formula is C16H20N2O6S and its molecular weight is 368.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Prodrug Applications in Antifungal Activity
Rahmathullah et al. (1999) explored the synthesis of several carbamate analogues of 2,5-bis(4-amidinophenyl)furan, investigating their efficacy as prodrugs against Pneumocystis carinii pneumonia (PCP) in an immunosuppressed rat model. This study highlights the potential application of carbamate derivatives in enhancing the therapeutic index of antifungal agents, showcasing the versatility of carbamate chemistry in medicinal applications. Compounds demonstrated varied efficacy, with specific carbamates showing enhanced activity and reduced toxicity compared to the parent compound, illustrating the potential of carbamate modifications in drug development (Rahmathullah et al., 1999).
Modifications and Metabolic Pathways
Knaak (1971) reviewed the modifications and metabolic pathways of methylcarbamate insecticides, which undergo processes such as hydrolysis, oxidation, dealkylation, and conjugation in biological systems to form metabolites with similar or identical structures. This research underscores the environmental and toxicological significance of carbamates, contributing to our understanding of their behavior in various biological contexts. The study provides a foundational knowledge base for investigating the environmental impact and metabolic fate of new carbamate derivatives (Knaak, 1971).
Synthetic Applications in Organic Chemistry
Velikorodov et al. (2008) demonstrated the synthesis of carbamate derivatives of coumarin and chromene, showcasing the utility of carbamates in organic synthesis for creating heterocyclic compounds with potential pharmaceutical applications. This work exemplifies the role of carbamates as versatile intermediates in the synthesis of complex organic molecules, offering pathways to novel compounds with diverse biological activities (Velikorodov et al., 2008).
Development of Antiprotozoal Agents
Ismail et al. (2004) synthesized 2-[5-(4-Amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine acetate salt, a compound structurally analogous to the subject of this query, demonstrating significant antiprotozoal activity. This highlights the potential of carbamate derivatives in the development of new treatments for protozoal infections, further illustrating the broad applicability of carbamate chemistry in addressing global health challenges (Ismail et al., 2004).
特性
IUPAC Name |
methyl N-[4-[furan-3-ylmethyl(2-methoxyethyl)sulfamoyl]phenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O6S/c1-22-10-8-18(11-13-7-9-24-12-13)25(20,21)15-5-3-14(4-6-15)17-16(19)23-2/h3-7,9,12H,8,10-11H2,1-2H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTJBCKOOEKZUGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=COC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
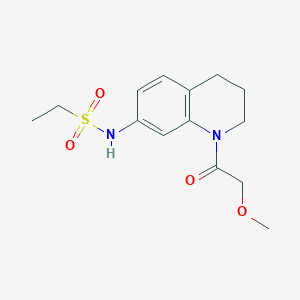
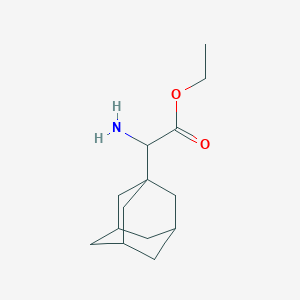
![1,3,7-trimethyl-8-(1-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2754547.png)
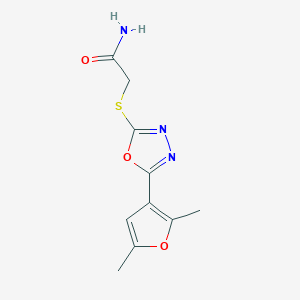
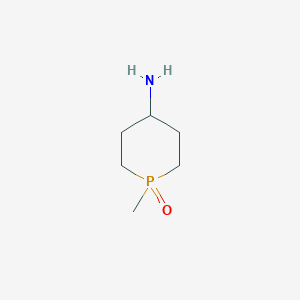
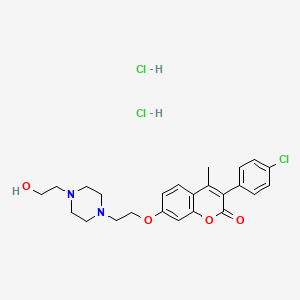
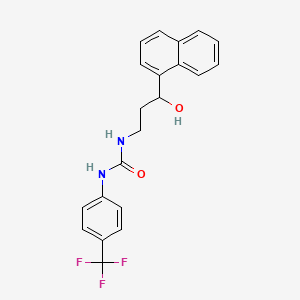
![7-(2-fluorophenyl)-N-(2-methoxyphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2754556.png)
![N-{[5-(1-methyl-1H-pyrazol-5-yl)furan-2-yl]methyl}oxane-4-carboxamide](/img/structure/B2754559.png)
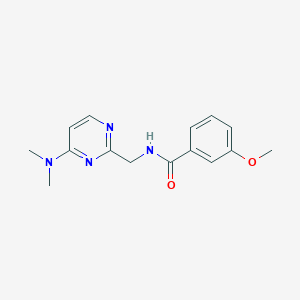
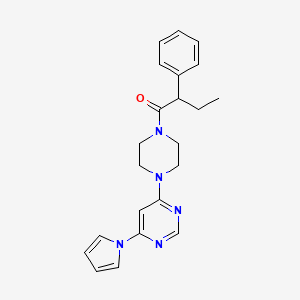

![(1R,2R)-2-Amino-4-[(2-phenylimidazol-1-yl)methyl]cyclopentan-1-ol;dihydrochloride](/img/structure/B2754567.png)
